molecular formula C15H22N2O B2779241 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 300690-44-2

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

Cat. No.: B2779241
CAS No.: 300690-44-2
M. Wt: 246.354
InChI Key: HHMUJCRASAIBQC-UHFFFAOYSA-N
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Description

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is a chemical compound with the molecular formula C15H22N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may interact with metal ions, influencing their cellular distribution and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is unique due to its specific quinoline-based structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-[(dimethylamino)methyl]-2,2,4-trimethyl-1H-quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-8,16,18H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMUJCRASAIBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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